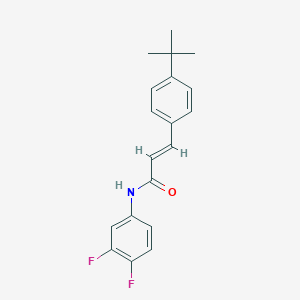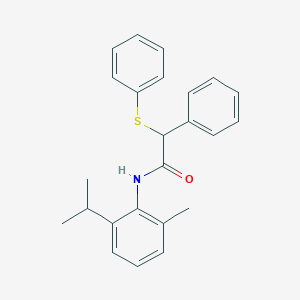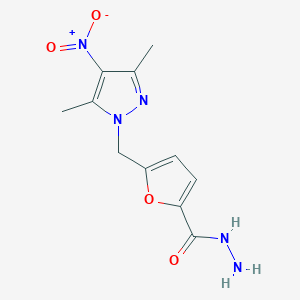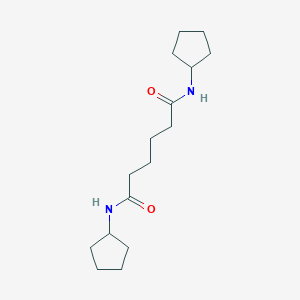
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide, also known as DFP-17, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of enamide derivatives and has shown promising results in various studies related to biology and medicine.
Mecanismo De Acción
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide has been shown to target a specific protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes. By inhibiting the activity of HSP90, (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide can induce cell death in cancer cells and reduce inflammation in various tissues.
Biochemical and Physiological Effects
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide can induce apoptosis (programmed cell death) and inhibit cell proliferation. Inflammatory cells, (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide can reduce the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide in lab experiments is its high potency and specificity towards HSP90. This compound has been shown to have minimal off-target effects, making it an ideal tool for studying the role of HSP90 in various cellular processes. However, one of the limitations of using (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide has shown promising results in various studies related to cancer and inflammation. However, there is still much to be learned about the potential of this compound in other areas of medicine. Some future directions for research on (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide could include:
- Investigating the potential of (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Studying the effects of (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide on the immune system and its potential use in treating autoimmune diseases.
- Exploring the use of (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide in combination with other drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide involves the reaction of 3,4-difluoroaniline with 4-tert-butylcinnamaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide has been extensively studied for its potential use in scientific research, particularly in the field of medicine. This compound has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(23)22-15-9-10-16(20)17(21)12-15/h4-12H,1-3H3,(H,22,23)/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZRMIYFOPKADZ-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-[3-(4-{3-[(2-ethoxybenzoyl)amino]propyl}-1-piperazinyl)propyl]benzamide](/img/structure/B457520.png)


![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-(propan-2-yl)benzamide](/img/structure/B457529.png)
![N-{3-[(diphenylacetyl)amino]-2,2-dimethylpropyl}-2,2-diphenylacetamide](/img/structure/B457530.png)


![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzohydrazide](/img/structure/B457535.png)

![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B457538.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B457541.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B457543.png)